
7-Iodoquinolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodoquinolin-6-ol is a chemical compound with the molecular formula C9H6INO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant applications in various fields, including medicinal chemistry, due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 7-Iodoquinolin-6-ol can be achieved through several methods. One common approach involves the iodination of quinolin-6-ol. This process typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the quinoline ring .
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Analyse Des Réactions Chimiques
7-Iodoquinolin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form quinone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form various reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted quinoline derivatives, while oxidation reactions can produce quinone derivatives .
Applications De Recherche Scientifique
7-Iodoquinolin-6-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: this compound has been investigated for its potential therapeutic applications. .
Mécanisme D'action
The mechanism of action of 7-Iodoquinolin-6-ol involves its ability to interact with various molecular targets. One of its primary actions is the chelation of metal ions, which can inhibit the activity of metal-dependent enzymes. This property is particularly relevant in the context of neurodegenerative diseases, where metal ion dysregulation is a common feature .
Additionally, this compound can interfere with DNA replication and repair processes, which contributes to its antimicrobial and antifungal activities. The compound’s ability to form stable complexes with metal ions also plays a role in its biological effects .
Comparaison Avec Des Composés Similaires
7-Iodoquinolin-6-ol can be compared with other similar compounds, such as:
5-Chloro-7-iodoquinolin-8-ol: This compound has similar antimicrobial properties but differs in its substitution pattern, which can affect its reactivity and biological activity.
Other Iodo-Quinoline Derivatives: Various iodo-quinoline derivatives have been synthesized and studied for their antimicrobial and therapeutic properties.
Propriétés
Formule moléculaire |
C9H6INO |
|---|---|
Poids moléculaire |
271.05 g/mol |
Nom IUPAC |
7-iodoquinolin-6-ol |
InChI |
InChI=1S/C9H6INO/c10-7-5-8-6(4-9(7)12)2-1-3-11-8/h1-5,12H |
Clé InChI |
XJMLLIVTKBBPCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=C(C=C2N=C1)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


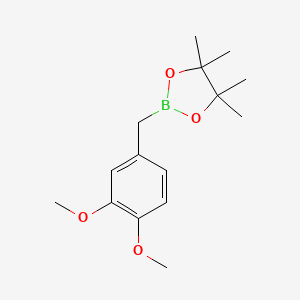
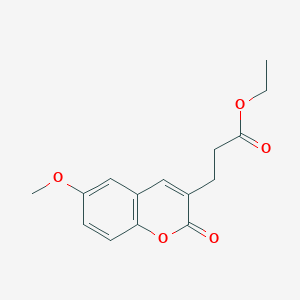

![Indeno[2,1-b]carbazol-7(5H)-one](/img/structure/B11847959.png)
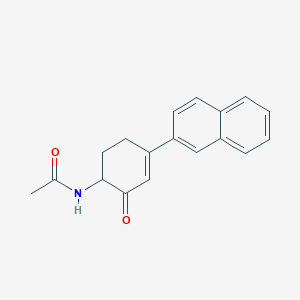

![2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B11847969.png)
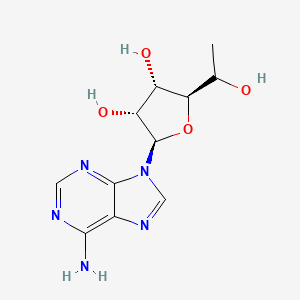
![4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B11847991.png)


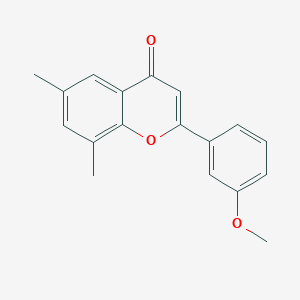

![6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11848016.png)
